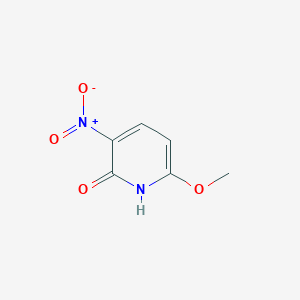

2-Hydroxy-6-methoxy-3-nitropyridine

描述

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in a multitude of chemical disciplines. Their utility stems from the unique electronic properties conferred by the nitrogen atom in the six-membered ring, which imparts basicity and polarity. This allows for a wide range of chemical modifications, making them versatile scaffolds for the development of new molecules with tailored functions.

In medicinal chemistry, pyridine-containing compounds are integral to a vast number of pharmaceuticals. They exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. The nitrogen atom can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets like enzymes and receptors.

Beyond pharmaceuticals, pyridine derivatives are crucial in materials science, where they are used in the synthesis of dyes, and functional materials. They also play a significant role in agrochemicals and as ligands in coordination chemistry.

Overview of Nitropyridine Chemistry and Reactivity

Nitropyridines are pyridine rings that have been substituted with one or more nitro groups. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring. This deactivation makes electrophilic aromatic substitution reactions, such as nitration, more challenging compared to benzene (B151609). pearson.com

The presence of the nitro group also activates the pyridine ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This reactivity is a cornerstone of nitropyridine chemistry, allowing for the introduction of a variety of functional groups. Furthermore, the nitro group itself can undergo reduction to an amino group, providing a gateway to a diverse array of further functionalized pyridine derivatives. pipzine-chem.com This transformation is a key step in the synthesis of many complex heterocyclic systems. google.com

General Structural and Electronic Features of Substituted Pyridinones

2-Hydroxy-6-methoxy-3-nitropyridine can exist in a tautomeric equilibrium with its pyridinone form, 6-methoxy-3-nitro-1H-pyridin-2-one. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. researchgate.netchemtube3d.comwuxibiology.com The pyridinone tautomer is often favored in both solution and the solid state due to intermolecular hydrogen bonding. chemtube3d.com

Current Research Landscape and Identified Knowledge Gaps concerning this compound

The current body of scientific literature on this compound is primarily centered on its role as a synthetic intermediate. pipzine-chem.com Its preparation is often a step in a multi-step synthesis of more complex molecules, such as 2-amino-6-methoxy-3-nitropyridine (B1334430). google.com

A significant knowledge gap exists regarding the full extent of its chemical reactivity. While its potential for nucleophilic substitution and nitro group reduction is acknowledged, detailed studies on the scope and limitations of these reactions with various reagents are scarce. Furthermore, there is an absence of in-depth investigations into its potential biological activities or applications in materials science. The tautomeric behavior of this specific substituted pyridinone also warrants a more detailed investigation to quantify the equilibrium in different environments. Future research could focus on filling these gaps to fully elucidate the chemical potential of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H6N2O4 | pipzine-chem.com |

| Appearance | White-like to light yellow crystalline powder | pipzine-chem.com |

| Solubility | Limited solubility in water; Soluble in polar organic solvents like DMSO and DMF | pipzine-chem.com |

| Stability | Stable under normal conditions, but the nitro group may impart reactivity under certain conditions | pipzine-chem.com |

Synthesis of this compound

Several synthetic routes to this compound have been described, primarily in the context of its use as a chemical intermediate.

One approach involves the nitration of 2-methoxy-6-hydroxypyridine using a mixture of nitric acid and sulfuric acid. pipzine-chem.com Another method starts from 2-chloro-6-methoxypyridine (B123196), which undergoes a series of reactions including the formation of a diazonium salt, introduction of the nitro group, and subsequent hydrolysis to yield the final product. pipzine-chem.com A patent describes the synthesis of a related compound, 2-nitro-3-hydroxy-6-methylpyridine, by the nitration of 5-hydroxy-2-methylpyridine (B31158) with fuming nitric acid in concentrated sulfuric acid. prepchem.com

属性

IUPAC Name |

6-methoxy-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-5-3-2-4(8(10)11)6(9)7-5/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLKVLKLMVFOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396577 | |

| Record name | 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26149-11-1 | |

| Record name | 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 6 Methoxy 3 Nitropyridine and Its Analogues

Strategies for Nitration of Pyridine (B92270) Ring Systems

The introduction of a nitro group onto a pyridine ring is a fundamental step in the synthesis of many functionalized pyridines. The nitration of pyridine itself is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, the presence of activating groups, such as hydroxyl or methoxy (B1213986) substituents, can facilitate this transformation.

For instance, the nitration of 3-hydroxypyridine (B118123) and 3-methoxypyridine (B1141550) occurs at the 2-position when the reaction is carried out with their respective conjugate acids. rsc.orgrsc.org In contrast, 6-hydroxy-2(1H)-pyridone and its N-methyl and 6-methoxy analogues undergo nitration as free bases, directing the nitro group to the 3-position. rsc.orgrsc.org

A common method for the nitration of hydroxypyridines involves the use of a mixture of concentrated sulfuric acid and fuming nitric acid. For example, 5-hydroxy-2-methylpyridine (B31158) can be nitrated by treatment with fuming nitric acid in concentrated sulfuric acid to yield 2-nitro-3-hydroxy-6-methylpyridine. prepchem.com Similarly, 3-hydroxypyridine can be nitrated using a mixture of concentrated sulfuric acid, fuming sulfuric acid (oleum), and fuming nitric acid. patsnap.com Another approach involves the use of potassium nitrate (B79036) in acetic anhydride, as demonstrated in the synthesis of 3-hydroxy-2-nitropyridine (B88870) from 3-hydroxypyridine. patsnap.comchemicalbook.com

The nitration of 2,6-dichloropyridine (B45657) can be achieved with a mixture of concentrated sulfuric acid and nitric acid, heating the reaction to 100–105°C. google.com This yields 2,6-dichloro-3-nitropyridine (B41883), a key intermediate for further functionalization. google.com

A one-pot synthesis of 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine (B139424) involves initial nitration with concentrated nitric acid in concentrated sulfuric acid, followed by diazotization with sodium nitrite (B80452) and subsequent hydrolysis. google.com

| Starting Material | Reagents | Product | Reference |

| 3-Hydroxypyridine | Concentrated H₂SO₄, Fuming HNO₃, Oleum | 3-Hydroxy-2-nitropyridine | patsnap.com |

| 3-Hydroxypyridine | KNO₃, Acetic Anhydride | 3-Hydroxy-2-nitropyridine | patsnap.comchemicalbook.com |

| 5-Hydroxy-2-methylpyridine | Concentrated H₂SO₄, Fuming HNO₃ | 2-Nitro-3-hydroxy-6-methylpyridine | prepchem.com |

| 2,6-Dichloropyridine | Concentrated H₂SO₄, Concentrated HNO₃ | 2,6-Dichloro-3-nitropyridine | google.com |

| 2-Aminopyridine | Concentrated H₂SO₄, Concentrated HNO₃, then NaNO₂ | 2-Hydroxy-5-nitropyridine | google.com |

Introduction of the Methoxy Substituent (Methoxylation)

The introduction of a methoxy group onto the pyridine ring can be accomplished through several methods, primarily nucleophilic aromatic substitution on halogenated nitropyridines or O-alkylation of hydroxypyridines.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles, such as methoxide (B1231860), onto electron-deficient aromatic rings like nitropyridines. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, particularly at the ortho and para positions. epa.govstackexchange.com

A common strategy involves the reaction of a chloronitropyridine with sodium methoxide. For example, 2-amino-6-chloro-3-nitropyridine (B151482) can be converted to 2-amino-6-methoxy-3-nitropyridine (B1334430) by treatment with sodium methoxide in methanol. google.com This reaction proceeds efficiently at temperatures between 10-60°C. google.com The starting 2-amino-6-chloro-3-nitropyridine can be prepared from 2,6-dichloro-3-nitropyridine via ammonolysis. google.com

Research has shown that nucleophilic aromatic substitution of a nitro group itself can also occur, offering an alternative pathway for functionalization. researchgate.net The substitution of a chlorine atom in 2-chloro-3-nitropyridine (B167233) with various nucleophiles, including those leading to methoxy groups, is a viable synthetic route. nih.gov

O-alkylation of a hydroxypyridine offers another route to introduce a methoxy group. This method involves the deprotonation of the hydroxyl group to form a pyridinolate anion, which then acts as a nucleophile to attack an alkylating agent.

Recent studies have explored the diazotization of amines in the presence of hydroxypyridines to achieve O-alkylation. tcsedsystem.edudntb.gov.ua This method has been shown to be effective for 2-, 3-, and 4-hydroxypyridines, with the O-alkylation product being favored, although some N-alkylation may also occur in the case of 2-hydroxypyridines. tcsedsystem.edu The reaction conditions are generally mild and compatible with various functional groups. tcsedsystem.edu

It is important to note that the regioselectivity of alkylation (N- versus O-alkylation) can be influenced by factors such as the counterion and the solvent. nih.gov For example, alkylation of the silver salt of 2-pyridone in benzene (B151609) has been reported to yield exclusively the O-alkylated product, whereas using an alkali metal salt in DMF tends to favor N-alkylation. nih.gov

Formation of the Hydroxyl Moiety (Hydroxylation)

The introduction of a hydroxyl group can be achieved through several synthetic strategies. One common method is the hydrolysis of a corresponding chloro-substituted pyridine. For example, a 2-chloropyridine (B119429) derivative can be hydrolyzed to the corresponding 2-pyridone.

Another approach is the diazotization of an aminopyridine followed by hydrolysis. A one-pot synthesis of 2-hydroxy-5-nitropyridine utilizes this strategy, where 2-aminopyridine is first nitrated and then subjected to diazotization with sodium nitrite, followed by quenching with water to yield the hydroxylated product. google.com

Direct hydroxylation of the pyridine ring is also possible. For instance, an electron-deficient nitropyridine can be hydroxylated by treatment with hydrogen peroxide and potassium tert-butoxide in liquid ammonia. youtube.com

Comparative Analysis of Synthetic Routes for Efficiency and Regioselectivity

The choice of synthetic route for 2-Hydroxy-6-methoxy-3-nitropyridine depends on factors such as the availability of starting materials, desired yield, and, crucially, regioselectivity.

The regioselectivity of nitration is highly dependent on the existing substituents on the pyridine ring. For instance, 3-hydroxy- and 3-methoxypyridine direct nitration to the 2-position, while 6-hydroxy-2(1H)-pyridone directs it to the 3-position. rsc.orgrsc.org This directing effect is a key consideration in planning the synthetic sequence.

Nucleophilic aromatic substitution on halogenated nitropyridines is generally a highly regioselective process. The attack of a nucleophile is favored at positions ortho and para to the electron-withdrawing nitro group. stackexchange.com This makes the synthesis of specifically substituted pyridines, such as 2-amino-6-methoxy-3-nitropyridine from 2-amino-6-chloro-3-nitropyridine, a reliable and efficient method. google.com

O-alkylation of hydroxypyridines can sometimes lead to a mixture of N- and O-alkylated products, particularly with 2-hydroxypyridines. tcsedsystem.edu However, careful selection of reaction conditions can favor the desired O-alkylated product. nih.gov

For achieving specific substitution patterns, multi-step sequences involving the introduction of blocking groups or the use of pre-functionalized starting materials can provide exquisite control over regioselectivity. nih.govacs.org For example, a blocking group can be used to direct a Minisci-type alkylation to the C-4 position of pyridine. acs.org

Scalability Considerations for Research and Potential Large-Scale Synthesis

The scalability of a synthetic route is a critical factor for both academic research, where larger quantities of material may be needed for extensive studies, and for potential industrial applications.

The choice of reagents and reaction conditions also plays a significant role in scalability. Reactions that utilize inexpensive and readily available starting materials and reagents are generally preferred. youtube.com For example, some amination reactions of pyridines are inexpensive but may require tedious purification. youtube.com

Continuous flow chemistry is an emerging technology that can offer advantages in scalability, safety, and process control for the synthesis of pyridine derivatives. A regioselective 3,4-difunctionalization of 3-chloropyridines has been successfully adapted to a continuous flow setup. rsc.org

When scaling up reactions, it is important to consider potential issues such as heat transfer, mixing, and the safe handling of hazardous reagents. Optimization of reaction parameters, such as solvent, temperature, and reagent stoichiometry, is often necessary to achieve high yields and purity on a larger scale. acs.orgresearchgate.net

Reaction Chemistry and Synthetic Transformations of 2 Hydroxy 6 Methoxy 3 Nitropyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the 2-hydroxy-6-methoxy-3-nitropyridine ring is complex. The pyridine (B92270) ring itself is inherently electron-deficient and thus activated towards nucleophilic attack, particularly at positions 2, 4, and 6. The presence of a strong electron-withdrawing nitro group further enhances this activation. However, in the title compound, there are no conventional leaving groups like halogens at these activated positions.

Direct nucleophilic substitution of the hydroxyl or methoxy (B1213986) groups is generally unfavorable as hydroxide and methoxide (B1231860) are poor leaving groups. Modification of the hydroxyl group into a better leaving group, such as a tosylate or triflate, could facilitate its substitution, although this is a common strategy that has not been specifically detailed in the literature for this exact molecule.

Instead, related compounds provide insight into the potential reactivity of this scaffold. For instance, in the synthesis of related structures, a chlorine atom at the 2- or 6-position of a nitropyridine is readily displaced by nucleophiles. The synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) involves the nucleophilic substitution of a chlorine atom in 2-amino-6-chloro-3-nitropyridine (B151482) by a methoxide anion. google.comchemicalbook.com Similarly, for the related compound 2-chloro-6-methoxy-3-nitropyridine, the chlorine atom at the 2-position is susceptible to attack by nucleophilic reagents, enabling the synthesis of further derivatized products. guidechem.com This suggests that if this compound were synthesized with a leaving group at an activated position, it would be a viable substrate for SNAr reactions.

Direct substitution of the nitro group via SNAr is rare and requires exceptionally strong activation and specific reaction conditions.

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amine is one of the most significant and widely utilized transformations for this compound and its analogs. The resulting amino group serves as a versatile synthetic handle for further derivatization, enabling the construction of more complex molecules, including fused heterocyclic systems.

Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups. Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas serving as the reductant. mdpi.com This method is known for its high efficiency and clean reaction profiles.

However, for nitropyridine derivatives, catalytic methods can present significant challenges. A key issue is catalyst poisoning, where the pyridine nitrogen or the resulting amino-pyridine product can bind strongly to the metal surface, deactivating the catalyst. Another significant challenge, particularly in industrial applications, is catalyst leaching, where the metal contaminates the product. For the closely related compound, 2-amino-6-methoxy-3-nitropyridine, it has been noted that catalytic reduction is not ideal for commercial production due to these issues of catalyst leaching and poisoning, which can also result in a highly colored final product. google.com

Table 1: Common Catalysts for Nitro Group Reduction

| Catalyst | Reductant | Common Substrates | Potential Challenges |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ Gas, Hydrazine | Aromatic Nitro Compounds | Catalyst poisoning by nitrogen heterocycles, Leaching |

| Platinum(IV) Oxide (PtO₂) | H₂ Gas | Aromatic Nitro Compounds | Cost, Poisoning |

Given the challenges associated with catalytic hydrogenation, non-catalytic or chemical reduction methods are often preferred for nitropyridine systems. These methods typically involve the use of dissolving metals in acidic media or other chemical reducing agents.

A well-documented and effective method for the reduction of the related 2-amino-6-methoxy-3-nitropyridine involves the use of metal reducing agents in a polar, proton-donating solvent. google.com Metals such as iron, tin, and zinc in the presence of an acid like hydrochloric acid are effective. A particularly preferred method is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid at a moderately elevated temperature (35–40°C). google.com This process reliably yields the corresponding 2,3-diamino-6-methoxypyridine dihydrochloride. google.com

Other non-catalytic methods applicable to nitro group reduction include the use of sodium hydrosulfite or sodium sulfide. mdpi.com

Table 2: Selected Non-Catalytic Reagents for Nitro Group Reduction

| Reagent(s) | Solvent/Conditions | Product from 2-Amino-6-methoxy-3-nitropyridine |

|---|---|---|

| SnCl₂·2H₂O / conc. HCl | 35–40°C | 2,3-Diamino-6-methoxypyridine dihydrochloride google.com |

| Fe / HCl or Acetic Acid | Reflux | Expected to yield the corresponding diamine |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

In this compound, the situation is further complicated by the existing substituents. The hydroxyl and methoxy groups are activating, ortho-, para-directing groups, while the nitro group is a strongly deactivating, meta-directing group. The directing effects of these groups are as follows:

2-OH group: Activates and directs to positions 3 and 5.

6-OMe group: Activates and directs to positions 5 and 3.

3-NO₂ group: Deactivates and directs to position 5.

Pyridine Nitrogen: Deactivates and directs to positions 3 and 5.

All directing vectors converge on the C-5 position, with some influence on C-3 (which is already substituted). Therefore, any potential EAS reaction would be strongly expected to occur at the C-5 position. However, the combined deactivating effects of the pyridine nitrogen and the nitro group likely make such reactions challenging.

Studies on simpler, related molecules show that EAS is possible under specific conditions. For example, 3-hydroxypyridine (B118123) undergoes nitration at the 2-position when it reacts as its conjugate acid. rsc.orgrsc.org In contrast, 6-hydroxy-2(1H)-pyridone (a tautomer of 2,6-dihydroxypyridine) is nitrated as the free base at the 3-position. rsc.orgrsc.org A method for the direct nitration of 2-hydroxypyridine to yield 2-hydroxy-3-nitropyridine (B160883) has also been developed, using nitric acid in a pyridine solvent. google.com These examples suggest that while difficult, EAS on the this compound ring, likely at C-5, may be achievable under carefully controlled conditions.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-2 position is a key site of reactivity, primarily through its ability to exist in tautomeric equilibrium and to undergo reactions such as etherification and esterification.

A critical aspect of the chemistry of 2-hydroxypyridines is their tautomerization to the corresponding 2-pyridone form. chemtube3d.comchemtube3d.com this compound can exist in equilibrium with its tautomer, 6-methoxy-3-nitro-1H-pyridin-2-one.

The position of this equilibrium is highly sensitive to the environment. wikipedia.org In the gas phase or in non-polar solvents, the 2-hydroxypyridine form is often favored. wikipedia.orgnih.gov However, in polar solvents and in the solid state, the 2-pyridone tautomer typically predominates due to its greater polarity and ability to form strong intermolecular hydrogen bonds. wikipedia.orgnih.gov The pyridone form is still considered aromatic because the lone pair on the nitrogen atom can be delocalized into the ring system. chemtube3d.com This tautomerism is fundamental to understanding the compound's reactivity, as alkylation or acylation could potentially occur at the nitrogen atom of the pyridone form or the oxygen atom of the hydroxypyridine form.

The hydroxyl group can undergo O-alkylation (etherification) and O-acylation (esterification). These reactions typically proceed under standard conditions, for example, using an alkyl halide and a base for etherification, or an acyl chloride or anhydride for esterification.

However, the competition between N-alkylation and O-alkylation is a well-known issue for 2-hydroxypyridines due to the tautomerism. While O-alkylation yields a pyridyl ether, N-alkylation of the 2-pyridone tautomer gives an N-alkyl-2-pyridone. Research has shown that specific N-alkylation of 2-hydroxypyridines can be achieved by reacting them with organohalides without any catalyst or base. acs.org This process is believed to proceed through an initial O-alkylation to form a pyridyl ether intermediate, which then rearranges to the more thermodynamically stable N-alkylated product. acs.org This provides a strategic route to specifically modify the nitrogen of the tautomeric form.

Derivatization Strategies for Structural Diversification and Library Synthesis

This compound is a valuable scaffold for generating diverse chemical libraries for applications in medicinal chemistry and materials science. Its multiple functional groups offer several handles for modification.

Modification via the Nitro Group: The most prominent strategy for derivatization is the reduction of the nitro group to an amine (3-amino-2-hydroxy-6-methoxypyridine). google.com This amino group can then be subjected to a vast array of subsequent reactions, including:

Acylation to form amides.

Sulfonylation to form sulfonamides.

Alkylation to form secondary or tertiary amines.

Diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN).

Condensation reactions with dicarbonyl compounds to construct fused heterocyclic rings, such as imidazopyridines.

Modification of the Hydroxyl/Pyridone System: The tautomeric nature of the 2-hydroxy group allows for selective N- or O-alkylation and acylation, providing access to two distinct series of derivatives. acs.org This allows for fine-tuning of properties like solubility and hydrogen bonding capacity.

Substitution on the Pyridine Ring: While direct electrophilic substitution is challenging, the synthesis of analogs with a leaving group at the C-5 position would open up possibilities for SNAr reactions, allowing for the introduction of various carbon, nitrogen, oxygen, and sulfur nucleophiles at this position.

By combining these strategies, a large and diverse library of compounds can be generated from the this compound core, making it a versatile starting material for synthetic chemistry programs.

Elucidation of Reaction Mechanisms via Combined Experimental and Computational Approaches

The comprehensive understanding of reaction mechanisms involving this compound, a substituted heterocyclic compound, necessitates a synergistic approach that integrates experimental investigations with high-level computational modeling. This dual strategy allows for the validation of theoretical models against empirical data and provides a molecular-level interpretation of experimentally observed phenomena. While specific, in-depth research combining both methodologies exclusively for this compound is not extensively documented, the principles can be effectively illustrated by examining studies on closely related nitropyridine derivatives. Such studies have established a robust framework for elucidating reaction pathways, identifying transient intermediates, and rationalizing reactivity and regioselectivity.

Experimental Approaches to Mechanistic Elucidation

Experimental studies form the bedrock of mechanistic investigation, providing tangible data on reaction kinetics, product distributions, and the influence of various reaction parameters. Key experimental techniques employed in the study of nitropyridine reactions include:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are indispensable for the identification and characterization of reactants, products, and, in favorable cases, reaction intermediates. For instance, in situ NMR monitoring can track the formation and consumption of species over the course of a reaction.

Isotope Labeling Studies: The use of isotopically labeled reactants (e.g., using ¹³C, ¹⁵N, or ²H) can help trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed bond-forming and bond-breaking events.

Trapping of Intermediates: In reactions proceeding through unstable intermediates, the addition of a trapping agent can lead to the formation of a stable, characterizable product, thereby providing indirect evidence for the existence of the transient species.

A pertinent example of experimental mechanistic investigation can be found in the study of Vicarious Nucleophilic Substitution (VNS) reactions of nitropyridines. Experimental studies have successfully isolated and characterized Meisenheimer-type adducts, which are key intermediates in these reactions. For instance, the reaction of 3-nitropyridine with isopropyl phenyl sulfone in the presence of a strong base led to the isolation of an N-protonated Meisenheimer-type adduct, which was characterized by X-ray crystallography acs.orgnih.gov. This provided direct evidence for the initial nucleophilic addition step in the VNS mechanism.

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for exploring reaction mechanisms at the molecular level. These methods can provide detailed information about aspects of a reaction that are often difficult or impossible to probe experimentally. Common computational approaches include:

Geometry Optimization: Calculation of the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: Used to characterize stationary points on the potential energy surface as minima (reactants, intermediates, products) or first-order saddle points (transition states) and to calculate zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway connecting a transition state to its corresponding reactants and products, confirming the nature of the transition state.

Natural Bond Orbital (NBO) Analysis: Provides insights into charge distribution, hybridization, and donor-acceptor interactions within a molecule, which can be used to understand reactivity and bonding changes during a reaction.

Computational studies on related nitropyridine systems have provided valuable mechanistic insights. For example, a DFT study on the SNAr reaction of 2-methoxy-3,5-dinitropyridine with piperidine modeled the reaction pathway, identifying a Meisenheimer complex as a stable intermediate researchgate.net. The calculations also determined the activation energies for the formation and decomposition of this intermediate, revealing that the decomposition of the Meisenheimer complex is the rate-determining step in the uncatalyzed reaction researchgate.net.

Synergy of Experimental and Computational Methods

The true power in mechanistic elucidation lies in the combination of experimental and computational approaches. Computational models can be used to predict reaction outcomes and propose plausible mechanisms, which can then be tested experimentally. Conversely, experimental results can be used to benchmark and refine computational models, leading to a more accurate description of the reaction system.

For this compound, a combined approach could be particularly insightful in understanding its tautomeric equilibrium and the differing reactivity of the tautomers. The compound can exist in both a hydroxy-pyridine and a pyridone form.

Table 1: Hypothetical Combined Experimental and Computational Workflow for Studying the Tautomerism and Reactivity of this compound

| Step | Experimental Method | Computational Method | Objective |

| 1 | Spectroscopic analysis (NMR, IR, UV-Vis) in various solvents. | DFT calculations of the relative energies and spectroscopic properties of the hydroxy and pyridone tautomers. | To identify the predominant tautomer under different conditions and to validate the computational model. |

| 2 | Kinetic studies of a model reaction (e.g., alkylation) under various conditions. | Calculation of the reaction profiles (transition states, intermediates, activation energies) for the reaction of both tautomers. | To determine the rate-determining step and to identify the more reactive tautomer. |

| 3 | Isotope labeling studies to trace the reaction pathway. | IRC calculations to confirm the transition states connect the reactants and products as proposed. | To provide definitive evidence for the proposed mechanism. |

| 4 | Attempted trapping of any predicted reaction intermediates. | NBO analysis of the transition states to understand the electronic factors influencing reactivity. | To confirm the existence of transient species and to gain deeper insight into the reaction mechanism. |

This integrated approach allows for a detailed and robust elucidation of the reaction mechanism. For instance, if experimental kinetic data suggests a particular rate law, computational modeling can be used to test different mechanistic hypotheses to see which one is consistent with the experimental observations. Similarly, if computations predict the existence of a short-lived intermediate, targeted experiments can be designed to attempt its detection or trapping.

While a dedicated study on this compound is yet to be reported, the well-established success of combined experimental and computational methodologies in the broader field of heterocyclic chemistry provides a clear roadmap for future investigations into the rich and complex reaction chemistry of this compound.

Exploration of Advanced Material Properties

Nonlinear Optical (NLO) Properties

Nonlinear optics is a field of study that describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Such materials are crucial for developing technologies like frequency conversion, optical switching, and modulation. While related pyridine (B92270) derivatives have been investigated for their NLO properties, specific data for 2-Hydroxy-6-methoxy-3-nitropyridine is absent. researchgate.netredalyc.org

Measurement and Characterization of Second and Third-Order Nonlinear Optical Susceptibility (χ⁽²⁾, χ⁽³⁾)

The second-order (χ⁽²⁾) and third-order (χ⁽³⁾) nonlinear optical susceptibilities are fundamental parameters that quantify a material's NLO response. nih.govunm.edu χ⁽²⁾ is responsible for effects like second-harmonic generation and is only present in non-centrosymmetric materials. researchgate.netresearchgate.net χ⁽³⁾, which gives rise to phenomena such as third-harmonic generation and four-wave mixing, is present in all materials regardless of symmetry. researchgate.netmq.edu.au A comprehensive search of scientific databases yielded no published experimental or theoretical values for the χ⁽²⁾ or χ⁽³⁾ of this compound.

Investigations of Optical Band Gap and Transparency in the Visible Region

The optical band gap and transparency are critical parameters for any potential optical material. The band gap determines the wavelength range over which the material is transparent, a key factor for applications in the visible spectrum. No specific studies detailing the measurement of the optical band gap or the transmission spectrum for this compound could be located.

Potential for Optoelectronic and Photonic Device Applications

Given the lack of fundamental data on NLO susceptibility and optical transparency, any discussion on the potential of this compound for optoelectronic and photonic device applications remains purely speculative. The development of such applications is contingent on the foundational characterization of its NLO properties.

Luminescence Properties

Luminescence involves the emission of light by a substance not resulting from heat. This property is the basis for applications such as fluorescent markers, sensors, and organic light-emitting diodes (OLEDs).

Characterization of Photoluminescence Emission Spectra

Photoluminescence (PL) spectroscopy is the standard technique used to characterize the emissive properties of a material, revealing information about emission wavelengths and quantum efficiency. Studies on other hydroxypyridine derivatives have shown varied fluorescent properties depending on their specific substitutions and the pH of their environment. nih.gov However, there are no available published photoluminescence emission spectra for this compound.

Assessment for Fluorescent and Optoelectronic Applications

Without data on its emission spectra, quantum yield, and photostability, an assessment of this compound for fluorescent and optoelectronic applications cannot be scientifically formulated.

Thermal Stability and Thermal Degradation Pathways

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental data on the thermal stability and thermal degradation pathways of this compound. Therefore, a detailed analysis of its decomposition temperatures and the specific products formed upon thermal breakdown cannot be provided at this time.

However, a general understanding of the factors that influence the thermal stability of substituted nitropyridines can be offered. The thermal behavior of such compounds is complex and is influenced by the nature and position of various functional groups on the pyridine ring.

In the case of this compound, the electron-donating nature of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups would be expected to influence the electron density of the pyridine ring and, consequently, the strength of the C-NO2 bond. The intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the nitro group or the ring nitrogen, could also play a role in the molecule's stability and its degradation mechanism. Studies on other nitroaromatic compounds have shown that substituents ortho to the nitro group can lead to unique intramolecular rearrangement pathways during decomposition. dtic.mil

It is important to emphasize that without specific experimental studies, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), any discussion on the thermal degradation of this compound remains speculative. Such analyses would be required to determine its decomposition temperature, the number of degradation steps, and to identify the resulting degradation products.

Biomedical and Pharmaceutical Research Applications of Pyridinone and Nitropyridine Scaffolds

Antimicrobial Activity Studies

Pyridinone and nitropyridine derivatives have demonstrated considerable potential as antimicrobial agents, addressing the growing challenge of drug-resistant pathogens. nih.gov

Antibacterial Efficacy Investigations

The antibacterial properties of pyridinone and nitropyridine scaffolds are a significant area of research. nih.govnih.gov Pyridine (B92270) derivatives, in general, have been explored for their ability to combat multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The pyridine scaffold can enhance the water solubility of potential drug molecules, leading to the development of broad-spectrum therapeutic agents. nih.gov

Recent studies have focused on synthesizing novel pyridine derivatives to counteract the increasing threat of multidrug-resistant (MDR) pathogens. nih.gov For instance, certain synthetic pyrido[2,3-d]pyrimidines have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org Specifically, some of these compounds exhibited significant efficacy against Staphylococcus and Bacillus cereus (Gram-positive), as well as P. merabitis and S. maresens (Gram-negative). rsc.org The strategic placement of substituents on the pyridine ring, such as a nitro group, has been shown to influence antibacterial potency. rsc.org

Furthermore, 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been identified as potential substitutes for known antibiotics, with their antibacterial activity being dependent on their specific chemical structure and their interaction with the lipopolysaccharide (LPS) of bacteria. nih.gov

Interactive Table: Antibacterial Activity of Pyridine Derivatives

| Compound Type | Bacterial Strains | Activity | Reference |

| Pyrido[2,3-d]pyrimidines | Staphylococcus, Bacillus cereus, P. merabitis, S. maresens | Good in vitro activity | rsc.org |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli strains | Dependent on structure and LPS interaction | nih.gov |

| Pyridine derivatives | Methicillin-resistant S. aureus (MRSA) | Potential to inhibit MDR pathogens | nih.gov |

Antifungal Efficacy Investigations

The emergence of fungal resistance to existing treatments has spurred the search for new antifungal agents, with pyridinone and nitropyridine scaffolds showing significant promise. nih.gov Over the past few decades, nitropyridines have demonstrated diverse biological activities, including antifungal properties. nih.gov

A study identified two compounds, one containing a pyridinone heterocycle, with potent antifungal activity against Candida albicans. nih.gov This pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), demonstrated a rapid fungicidal effect and was also effective against fluconazole- and caspofungin-resistant strains of C. albicans. nih.gov The compound was also found to inhibit biofilm formation, a key virulence factor for C. albicans. nih.gov

Furthermore, nitrofuran derivatives have been synthesized and tested against a range of fungal species, with many exhibiting inhibitory, fungicidal, and fungistatic activities. nih.gov Some of these compounds showed high potency against clinically relevant fungi such as Candida species, Cryptococcus neoformans, Histoplasma capsulatum, and Trichophyton species, with low toxicity profiles. nih.gov The synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives has also yielded compounds with significant antifungal activities. eurjchem.com

Interactive Table: Antifungal Activity of Pyridinone and Nitropyridine Derivatives

| Compound/Derivative | Fungal Species | Key Findings | Reference |

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans (including resistant strains) | Rapid fungicidal activity, inhibition of biofilm formation. | nih.gov |

| Nitrofuran derivatives | Candida sp., Cryptococcus neoformans, Histoplasma capsulatum, Trichophyton sp. | Potent inhibitory, fungicidal, and fungistatic activity with low toxicity. | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Various fungi | Significant antifungal activities observed. | eurjchem.com |

| Nitropyridines | General | Display antifungal activity. | nih.gov |

Antiviral Activity Investigations

Pyridinone and nitropyridine derivatives are recognized for their broad-spectrum antiviral activities. nih.gov The pyridine scaffold is a common feature in many antiviral drugs and has been the focus of extensive research to develop new therapeutic agents against various viral infections. nih.gov

Derivatives of the pyridine scaffold have demonstrated efficacy against a range of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), respiratory syncytial virus (RSV), and cytomegalovirus (CMV). nih.gov The mechanism of action for these compounds is diverse, involving the inhibition of key viral enzymes and processes such as reverse transcriptase, polymerase, and viral replication. nih.gov

From a synthetic chemistry standpoint, nitropyridines serve as valuable precursors for creating a wide array of complex bioactive molecules with potential antiviral properties. nih.gov The versatility of the pyridine nucleus allows for its incorporation into various molecular structures to enhance their therapeutic properties. nih.gov

Enzyme Inhibition Studies (e.g., glycosidases, metallo-β-lactamase)

The ability of pyridinone and nitropyridine scaffolds to inhibit specific enzymes is a cornerstone of their therapeutic potential. nih.gov These scaffolds can be tailored to interact with the active sites of various enzymes, leading to the modulation of biological pathways.

For instance, certain polyhydroxylated pyrrolidine (B122466) derivatives have been synthesized and found to be competitive inhibitors of β-glucosidase and α-galactosidase. rsc.org The design of such inhibitors often relies on mimicking the transition state of the enzymatic reaction. nih.gov

Nitropyridine derivatives have also been investigated as enzyme inhibitors. Nitrosyl iron complexes containing a 5-nitropyridin-2-yl ligand have shown activity against cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) and sarcoplasmic reticulum (SR) Ca2+-ATPase. nih.gov More recently, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and identified as potent inhibitors of urease, a nickel-dependent enzyme implicated in infections such as those caused by Helicobacter pylori. nih.gov

Furthermore, pyridine and pyrimidine (B1678525) derivatives have been designed as multitarget cholinesterase inhibitors, with some compounds showing potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. acs.org

Metal Chelating Properties within Biological Contexts

Hydroxypyridinones (HOPOs) are a prominent class of pyridinone derivatives renowned for their exceptional metal-chelating abilities. acs.org This property is of significant interest in medicinal chemistry for the treatment of metal overload diseases and for the development of diagnostic agents. acs.orgnih.gov

The pyridinone ring is readily synthesized and can be derivatized to create multidentate chelators that can effectively bind to hard metal ions in aqueous environments. acs.org 3-Hydroxy-4-pyridinones (3,4-HPs), in particular, have been extensively studied for their high efficacy and specificity in metal chelation. nih.gov These compounds can be functionalized to create hybrid molecules that not only chelate metals but also interact with other biological targets. nih.gov

The design of hydroxypyridinone-based chelators has led to the development of agents for iron and other hard metal-ion overload conditions. nih.gov The ability to fine-tune the structure of these chelators allows for the optimization of their biochemical properties and potential clinical applications. nih.gov

Role as a Privileged Structural Motif in Rational Drug Design and Discovery

Both pyridinone and nitropyridine scaffolds are considered "privileged structures" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the design of new drugs. nih.govmdpi.com

The pyridinone scaffold is an important building block in drug discovery due to its ability to act as both a hydrogen bond donor and acceptor. frontiersin.orgnih.gov Its physicochemical properties, such as polarity and lipophilicity, can be easily modified through derivatization, allowing for its wide application in fragment-based drug design and as a bioisostere for other chemical groups. frontiersin.orgnih.gov This versatility has led to the development of pyridinone-containing compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.org

Similarly, the pyridine ring is a privileged structural motif in drug design, with a significant percentage of FDA-approved N-heterocyclic drugs containing this moiety. nih.gov Nitropyridines, as a subclass, offer vast synthetic potential for creating novel bioactive molecules. nih.govnih.gov The nitro group can facilitate various chemical reactions and can be transformed into other functional groups, further expanding the chemical space for drug discovery. nih.gov

Molecular Docking and Receptor Binding Studies

There is currently no publicly accessible data from molecular docking simulations or receptor binding assays for 2-Hydroxy-6-methoxy-3-nitropyridine or its derivatives. Such studies are critical in modern drug discovery to predict the binding affinity and mode of interaction of a compound with a specific biological target, such as an enzyme or a receptor. The absence of this information means that the potential molecular targets for this compound are unknown.

Elucidation of Structure-Activity Relationships (SAR) for Bioactive Derivatives

Similarly, the scientific literature lacks any structure-activity relationship (SAR) studies for bioactive derivatives of this compound. SAR studies involve synthesizing a series of related compounds and evaluating their biological activity to understand how specific chemical features influence their potency and selectivity. Without such studies, it is not possible to determine which parts of the this compound scaffold are essential for any potential biological activity or how the molecule could be modified to enhance its therapeutic effects.

Future Directions and Emerging Research Avenues

Development of Eco-Friendly and Sustainable Synthetic Pathways

The future synthesis of 2-Hydroxy-6-methoxy-3-nitropyridine and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact and enhance economic viability. Traditional synthetic methods for pyridine (B92270) compounds often rely on harsh conditions and hazardous reagents. Future research will focus on developing novel, sustainable routes that offer high yields and simplify purification processes.

Key strategies in this area include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.

Solvent-Free Reactions: Conducting reactions without a solvent or using environmentally benign solvents like water minimizes volatile organic compound (VOC) emissions.

Catalysis: The development and use of green and recyclable catalysts can lead to milder reaction conditions and increased efficiency.

One-Pot Multicomponent Reactions: These reactions improve atom economy and reduce waste by combining multiple synthetic steps into a single procedure.

The adoption of these green protocols will not only make the production of this compound more sustainable but also supports the discovery of new, biologically active compounds derived from it.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses hazardous, volatile organic solvents | Prioritizes solvent-free conditions, water, or biodegradable ionic liquids |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic energy |

| Catalysts | May use stoichiometric, toxic reagents | Employs recyclable, non-toxic catalysts |

| Reaction Time | Often lengthy (hours to days) | Significantly shorter (minutes to hours) |

| Yield & Purity | Variable, may require extensive purification | Often higher yields with purer products |

| Waste Generation | Can produce significant chemical waste | Minimized through high atom economy and one-pot procedures |

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for process optimization and the discovery of novel reactivity. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of reacting chemical systems, are powerful tools for these investigations.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide invaluable data on the formation of intermediates, transition states, and byproducts as a reaction progresses. These methods offer insights into the kinetics and thermodynamics of chemical transformations, helping to elucidate complex reaction pathways. For instance, monitoring changes in vibrational modes can confirm the structural evolution from reactants to products.

Table 2: Advanced Spectroscopic Techniques for Mechanistic Analysis

| Technique | Information Provided | Application in Studying this compound |

|---|---|---|

| In-Situ FTIR Spectroscopy | Real-time tracking of functional group transformations and reaction kinetics. | Elucidating the step-by-step mechanism of nitration and substitution reactions. |

| In-Situ Raman Spectroscopy | Provides information on molecular vibrations, complementary to FTIR, especially for symmetric bonds. | Monitoring crystal form changes and reaction progress in solid or slurry phases. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for identifying transient intermediates and reaction products. | Confirming the structure of intermediates in complex reaction mixtures. |

| 2D NMR Spectroscopy (COSY, HETCOR) | Detailed structural and conformational analysis of molecules in solution. | Characterizing the precise structure of novel derivatives and identifying points of functionalization. |

By applying these advanced analytical tools, researchers can gain a comprehensive picture of the chemical processes involving this compound, leading to more efficient and controlled synthetic methods.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules based on the this compound scaffold. These computational tools can dramatically accelerate the design-synthesize-test cycle by predicting the properties of novel compounds before they are ever created in the lab.

Property Prediction: ML models can be trained on existing chemical data to accurately predict a wide range of molecular properties, including solubility, toxicity, and biological activity. This allows for the rapid virtual screening of large libraries of potential derivatives.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired property profiles. By providing the model with a target set of characteristics, it can propose novel structures based on the this compound core.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with machine learning algorithms can identify the key structural features that influence a compound's biological activity, guiding the rational design of more potent analogues.

The use of AI promises to reduce the time and cost associated with drug discovery and materials science research, making the exploration of the chemical space around this compound more efficient and targeted.

Expanding the Scope of Material Science Applications

While pyridine derivatives are known for their applications in pharmaceuticals and agrochemicals, there is a growing interest in their use in material science. The unique electronic and structural properties of the this compound ring system make it a promising candidate for the development of advanced materials.

Future research in this area could explore:

Organic Electronics: The electron-deficient nature of the nitropyridine ring suggests potential applications in organic semiconductors, conductive polymers, and components for light-emitting devices.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal ions, enabling the construction of novel polymeric materials with tailored properties for catalysis, gas storage, or sensing.

Functional Dyes: The chromophoric nature of the nitroaromatic system could be exploited in the design of new dyes and pigments with specific optical properties.

By systematically modifying the functional groups on the this compound core, researchers can fine-tune its properties to create materials with novel and useful functions.

Exploration in Targeted Drug Delivery Systems and Prodrug Design

The presence of a nitroaromatic group in this compound makes it an exceptionally interesting candidate for applications in targeted drug delivery, particularly through prodrug design. Prodrugs are inactive compounds that are converted into active drugs within the body, often at a specific site of action.

The nitro group can serve as a "trigger" for drug release. A key area of exploration is in hypoxia-activated prodrugs for cancer therapy. Many solid tumors contain regions of low oxygen (hypoxia). Specific enzymes that are highly active in these hypoxic environments can selectively reduce the nitro group, triggering a chemical transformation that releases a potent cytotoxic agent directly at the tumor site. This approach can significantly reduce the side effects associated with traditional chemotherapy by localizing the drug's activity.

Future research will likely involve attaching various cytotoxic "effector" molecules to the this compound scaffold to create a library of prodrugs for testing. The goal is to design a molecule that is stable in normal tissues but is efficiently activated to release its therapeutic payload under the hypoxic conditions characteristic of a tumor microenvironment.

Investigation of Catalytic Applications and Roles in Organic Transformations

The functional groups present on the this compound ring—a Lewis basic nitrogen, a hydroxyl group, and an electron-withdrawing nitro group—endow it with the potential to act as a catalyst or to be a key intermediate in various organic transformations.

Emerging research directions include:

Organocatalysis: The pyridine nitrogen can act as a basic site to activate substrates in a variety of reactions. The electronic properties, modified by the hydroxy, methoxy (B1213986), and nitro groups, could be tuned to create catalysts with unique reactivity and selectivity.

Ligand Development: The compound can serve as a ligand that coordinates to transition metals, forming complexes with catalytic activity. The electronic and steric properties of the pyridine ring can be modified to influence the performance of the metal center in reactions such as cross-coupling or hydrogenation.

Synthetic Intermediate: The nitro group strongly activates the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This allows the nitro group to be replaced by a wide variety of other functional groups, making this compound a versatile starting material for accessing a broad range of more complex, functionalized pyridines. This reactivity paves the way for the synthesis of novel heterocyclic systems with potential biological or material applications.

Exploring these catalytic and synthetic roles will further establish this compound as a valuable tool for organic chemists.

常见问题

Q. Q1. What are the standard synthetic routes for preparing 2-Hydroxy-6-methoxy-3-nitropyridine, and how can reaction conditions be optimized to improve yields?

Methodological Answer: The compound is typically synthesized via nitration or substitution reactions. For example, nitration of 6-methoxypyridin-2-ol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) is a common approach . Optimization involves adjusting stoichiometry, temperature (e.g., maintaining 0–5°C to avoid over-nitration), and solvent choice (e.g., THF or chloroform for phase separation). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity products .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns by identifying deshielded aromatic protons (e.g., nitro-group-induced downfield shifts at δ 8.5–9.0 ppm) and methoxy protons (δ ~3.9 ppm) .

- IR : Detect characteristic O–H stretching (~3200 cm⁻¹), nitro-group vibrations (~1530 cm⁻¹ for asymmetric NO₂), and C–O–C (methoxy) peaks (~1250 cm⁻¹) .

- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]⁺ at m/z 201.038) and rule out impurities .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The nitro group at position 3 acts as a strong electron-withdrawing group, activating the pyridine ring toward nucleophilic attack at positions 4 or 4. However, the methoxy group at position 6 introduces steric hindrance, which can reduce reactivity. Experimental studies using substituted amines (e.g., hydrazines) show that reaction rates decrease when bulky nucleophiles are employed, requiring elevated temperatures (80–100°C) or catalytic Lewis acids (e.g., BF₃·Et₂O) to proceed efficiently . Computational modeling (DFT) can further predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. Q4. What crystallographic data are available for nitropyridine derivatives, and how do intermolecular interactions affect their solid-state packing?

Methodological Answer: X-ray diffraction studies of analogous compounds (e.g., 2-(2-methoxyphenoxy)-3-nitropyridine) reveal dihedral angles between aromatic rings (~86–89°), indicating near-orthogonal packing . Hydrogen bonding (C–H···O) between nitro oxygen and adjacent methoxy/methylene groups stabilizes the crystal lattice. For this compound, similar interactions are expected, with potential π-stacking of nitro-aromatic systems contributing to layered structures . Refinement protocols (e.g., riding hydrogen models) must account for disorder in methoxy or nitro groups .

Q. Q5. How can computational methods (DFT, molecular dynamics) predict the stability and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry, calculate HOMO-LUMO gaps (~4.5–5.0 eV for nitropyridines), and assess nitro-group torsion angles. Solvent effects (e.g., polarizable continuum models) simulate stability in aqueous or organic media . Molecular dynamics (MD) simulations at 298 K predict aggregation behavior, critical for designing drug-delivery systems or catalysts .

Contradictions and Analytical Challenges

Q. Q6. How should researchers resolve discrepancies in reported melting points or spectral data for this compound across literature sources?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. For example, melting points may vary between 106–107°C (lit.) and 110–112°C due to differing recrystallization solvents . Cross-validate using differential scanning calorimetry (DSC) and compare with high-purity reference standards. Contradictory NMR shifts may indicate tautomerism (e.g., keto-enol forms); variable-temperature NMR can identify dynamic equilibria .

Q. Q7. What safety protocols are essential for handling this compound, given its potential hazards?

Methodological Answer: The nitro group confers explosive risk under high heat or friction. Safety measures include:

- Conducting reactions in fume hoods with blast shields.

- Avoiding contact with oxidizing agents (e.g., peroxides).

- Storing at 2–8°C in amber glass to prevent photodegradation .

- Disposal via licensed waste management services, adhering to EPA/DOT regulations .

Methodological Best Practices

Q. Q8. What analytical techniques are most effective for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC : Use C18 columns with UV detection at 254 nm (nitro-group absorbance). Mobile phases: acetonitrile/water (70:30, 0.1% TFA) .

- TLC : Silica plates with ethyl acetate/hexane (1:1); visualize under UV or using ninhydrin spray for hydrazine derivatives .

- Titration : Non-aqueous titration with HClO₄ in glacial acetic acid for purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。